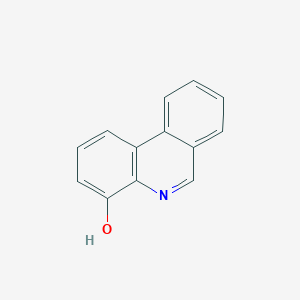

Phenanthridin-4-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phenanthridin-4-ol is a useful research compound. Its molecular formula is C13H9NO and its molecular weight is 195.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Synthesis of Phenanthridin-4-ol

The synthesis of this compound can be achieved through various methodologies, including:

- AlCl₃-mediated rearrangement : A recent study reported a method for synthesizing phenanthridin-4-ols from 4-phenylbenzo[d]oxazoles with yields ranging from 43% to 89%. This approach utilized quantum chemical calculations to elucidate the reaction mechanism and thermodynamic parameters .

- Photoinduced annulation : Another method involves the photoinduced intramolecular annulation of N-phenylbenzamides, which produces phenanthridin derivatives under UV irradiation .

Biological Activities

This compound exhibits several noteworthy biological activities:

Anticancer Activity

Phenanthridine derivatives, including this compound, have shown promising anticancer properties. For instance:

- Inhibition of Glutaminase C : A study demonstrated that dibenzophenanthridines, which include phenanthridin derivatives, inhibit glutaminase C and suppress cancer cell proliferation in mouse xenograft models .

- HIV Protease Inhibition : Research indicated that certain phenanthridine derivatives act as inhibitors of HIV-1 protease, an essential enzyme in the HIV life cycle. Specifically, compounds derived from phenanthridine showed significant inhibitory activity against HIV protease, with some derivatives demonstrating IC₅₀ values indicating effective inhibition .

Antibacterial Properties

Phenanthridine derivatives have also been evaluated for their antibacterial activity:

- A study synthesized novel phenanthridine compounds and assessed their bacteriostatic and anticancer activities. Some derivatives exhibited notable antibacterial effects, highlighting their potential as therapeutic agents against bacterial infections .

Case Studies and Experimental Findings

The following table summarizes key findings from various studies on the applications of this compound:

化学反应分析

1.1. AlCl₃-Mediated Rearrangement

A key method involves the rearrangement of 4-phenylbenzo[d]oxazoles and 4-phenyl-1,3-benzoxazol-2(3H)-one using AlCl₃ as a catalyst. This process yields phenanthridin-4-ol derivatives in 43–89% yields . Quantum chemical calculations were employed to elucidate the mechanism, confirming the thermodynamic feasibility of the reaction.

Key Features:

-

Catalyst: AlCl₃

-

Conditions: Elevated temperatures, inert atmosphere

-

Yield Range: 43–89%

1.2. Palladium-Catalyzed Annulation

Palladium-based catalysis enables the synthesis of phenanthridinones, which can be precursors to this compound derivatives. For example, Pd(OAc)₂/Dppp catalyzes the reaction of 2-bromobenzamides and iodobenzene through Ullman cross-coupling, C–H activation, and oxidative coupling dehydrogenation . This method demonstrates compatibility with diverse functional groups.

Key Features:

1.3. Radical Cyclization

Radical cyclization using Bu₃SnH and AIBN offers an alternative pathway. This method converts 2-bromobenzamides into phenanthridines, which may undergo further oxidation to form this compound derivatives. The reaction yields 10–30% of regioisomers depending on substituents .

Key Features:

-

Reagents: Bu₃SnH, AIBN, toluene

-

Conditions: Reflux, nitrogen atmosphere

-

Yield: Moderate, with side products

2.1. AlCl₃-Mediated Rearrangement

The reaction proceeds via Lewis acid coordination of AlCl₃ to the oxygen in the oxazole ring, facilitating ring-opening and subsequent cyclization. Quantum calculations confirm the stability of intermediates and the exothermic nature of the process .

2.2. Palladium-Catalyzed Pathway

The mechanism involves:

-

Oxidative addition of Pd⁰ to aryl halides.

-

C–H activation to form palladacycles.

-

Reductive elimination to forge C–N bonds .

This sequence allows modular synthesis of phenanthridinones, which can be further functionalized.

2.3. Radical Cyclization

The reaction initiates via homolytic cleavage of Bu₃SnH to generate radicals, which abstract hydrogen from the starting material. This step is followed by cyclization and aromatization, yielding phenanthridines .

Biological Relevance

Phenanthridine derivatives, including this compound analogs, exhibit antibacterial and anticancer activity . For example, compounds with N-methyl quaternary nitrogen and 7-benzyloxy substitution show potent cytotoxicity against K-562 and MCF-7 cell lines . The hydroxyl group at position 4 may influence bioactivity through hydrogen bonding or redox interactions.

Structural Analysis

This compound’s structure includes a phenanthridine core with a hydroxyl group at position 4. This substitution pattern affects stability and reactivity. For instance, the hydroxyl group may participate in tautomerization or act as a nucleophile in further reactions.

Table 2: Biological Activity of Phenanthridine Derivatives

| Compound Features | Activity Type | MIC (μM) | Targets |

|---|---|---|---|

| N-Methyl, 7-Benzyloxy | Antibacterial | Single digits | B. subtilis, M. vaccae |

| Quaternary nitrogen | Anticancer | Single digits | K-562, MCF-7 |

属性

CAS 编号 |

41001-75-6 |

|---|---|

分子式 |

C13H9NO |

分子量 |

195.22 g/mol |

IUPAC 名称 |

phenanthridin-4-ol |

InChI |

InChI=1S/C13H9NO/c15-12-7-3-6-11-10-5-2-1-4-9(10)8-14-13(11)12/h1-8,15H |

InChI 键 |

XXCLAJNAENJKLS-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C3=C(C(=CC=C3)O)N=CC2=C1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。